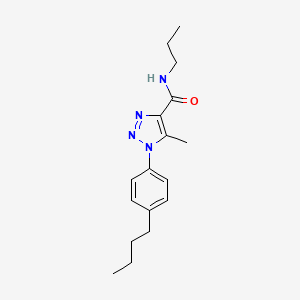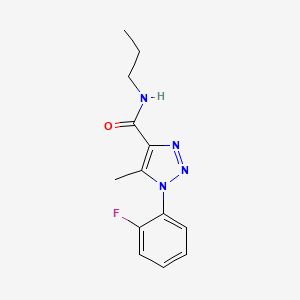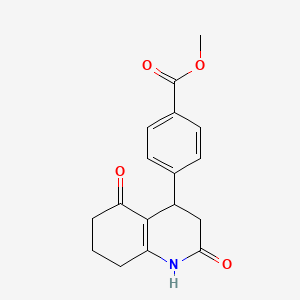![molecular formula C20H21N3O B4436474 N-[4-(cyanomethyl)phenyl]-4-(1-pyrrolidinylmethyl)benzamide](/img/structure/B4436474.png)
N-[4-(cyanomethyl)phenyl]-4-(1-pyrrolidinylmethyl)benzamide
Descripción general
Descripción
N-[4-(cyanomethyl)phenyl]-4-(1-pyrrolidinylmethyl)benzamide, also known as CP-945,598, is a potent and selective antagonist of the cannabinoid receptor CB1. This compound has attracted significant attention from the scientific community due to its potential therapeutic applications in a variety of medical conditions.
Mecanismo De Acción
N-[4-(cyanomethyl)phenyl]-4-(1-pyrrolidinylmethyl)benzamide acts as a competitive antagonist of the CB1 receptor, which is primarily expressed in the brain and peripheral tissues. By blocking the activation of this receptor by endogenous cannabinoids, N-[4-(cyanomethyl)phenyl]-4-(1-pyrrolidinylmethyl)benzamide can modulate various physiological processes, including appetite, metabolism, pain perception, and addiction.
Biochemical and Physiological Effects:
N-[4-(cyanomethyl)phenyl]-4-(1-pyrrolidinylmethyl)benzamide has been shown to have a range of biochemical and physiological effects, depending on the medical condition being studied. In obesity and diabetes, N-[4-(cyanomethyl)phenyl]-4-(1-pyrrolidinylmethyl)benzamide has been shown to reduce food intake, body weight, and improve glucose metabolism. In pain models, N-[4-(cyanomethyl)phenyl]-4-(1-pyrrolidinylmethyl)benzamide has been shown to reduce pain sensitivity and improve pain-related behaviors. In addiction models, N-[4-(cyanomethyl)phenyl]-4-(1-pyrrolidinylmethyl)benzamide has been shown to reduce drug-seeking behavior and withdrawal symptoms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-[4-(cyanomethyl)phenyl]-4-(1-pyrrolidinylmethyl)benzamide is its high selectivity for the CB1 receptor, which reduces the risk of off-target effects. However, N-[4-(cyanomethyl)phenyl]-4-(1-pyrrolidinylmethyl)benzamide has a relatively short half-life, which may limit its use in certain experimental settings. Additionally, the effects of N-[4-(cyanomethyl)phenyl]-4-(1-pyrrolidinylmethyl)benzamide may be influenced by various factors, such as the dose, route of administration, and the duration of treatment.
Direcciones Futuras
N-[4-(cyanomethyl)phenyl]-4-(1-pyrrolidinylmethyl)benzamide has significant potential for further research and development in various medical conditions. Some potential future directions include:
- Investigating the effects of N-[4-(cyanomethyl)phenyl]-4-(1-pyrrolidinylmethyl)benzamide in combination with other drugs or therapies for the treatment of obesity, diabetes, and addiction.
- Exploring the potential of N-[4-(cyanomethyl)phenyl]-4-(1-pyrrolidinylmethyl)benzamide as a tool for studying the role of the CB1 receptor in various physiological processes.
- Developing novel formulations of N-[4-(cyanomethyl)phenyl]-4-(1-pyrrolidinylmethyl)benzamide with improved pharmacokinetic properties and longer half-life.
- Investigating the potential of N-[4-(cyanomethyl)phenyl]-4-(1-pyrrolidinylmethyl)benzamide as a therapeutic agent for other medical conditions, such as anxiety, depression, and neurodegenerative diseases.
In conclusion, N-[4-(cyanomethyl)phenyl]-4-(1-pyrrolidinylmethyl)benzamide is a potent and selective antagonist of the CB1 receptor with significant potential for therapeutic applications in a variety of medical conditions. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential limitations. However, N-[4-(cyanomethyl)phenyl]-4-(1-pyrrolidinylmethyl)benzamide represents a promising avenue for the development of novel therapies in the field of cannabinoid pharmacology.
Aplicaciones Científicas De Investigación
N-[4-(cyanomethyl)phenyl]-4-(1-pyrrolidinylmethyl)benzamide has been extensively studied in preclinical models of various medical conditions, including obesity, diabetes, addiction, and pain. In these studies, N-[4-(cyanomethyl)phenyl]-4-(1-pyrrolidinylmethyl)benzamide has been shown to effectively block the effects of cannabinoids, which play a crucial role in the development and progression of these diseases.
Propiedades
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-4-(pyrrolidin-1-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c21-12-11-16-5-9-19(10-6-16)22-20(24)18-7-3-17(4-8-18)15-23-13-1-2-14-23/h3-10H,1-2,11,13-15H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLMPRYUABMOXMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7,7-dimethyl-4-[3-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B4436392.png)
![N-{1-methyl-2-[2-(4-phenyl-1-piperazinyl)ethyl]-1H-benzimidazol-5-yl}acetamide](/img/structure/B4436398.png)

![1-[(dimethylamino)sulfonyl]-N-isobutyl-4-piperidinecarboxamide](/img/structure/B4436411.png)


![3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-phenylethyl)benzamide](/img/structure/B4436433.png)
![4-fluoro-N-{1-methyl-2-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-5-yl}benzamide](/img/structure/B4436463.png)
![3-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-phenylpropanamide](/img/structure/B4436470.png)



![9-(4-hydroxy-3,5-dimethoxyphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B4436504.png)
